molecular formula C19H19N5O2 B2808767 N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-00-3

N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine

货号: B2808767
CAS 编号: 450345-00-3
分子量: 349.394
InChI 键: KOQVOJTWWXYVOV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitro group at the 5-position and a 3,3-diphenylpropyl group at the N4 position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps. One common synthetic route starts with the preparation of 3,3-diphenylpropylamine, which is then reacted with a pyrimidine derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

化学反应分析

Types of Reactions

N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

科学研究应用

N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

作用机制

The mechanism of action of N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also bind to enzymes or receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Similar Compounds

Uniqueness

N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine is unique due to the presence of both the 3,3-diphenylpropyl group and the nitro-substituted pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

生物活性

N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine is a synthetic organic compound that belongs to the pyrimidine derivative class. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a nitro group at the 5-position and a 3,3-diphenylpropyl group at the N4 position of the pyrimidine ring. Its molecular formula is C19H19N5O2C_{19}H_{19}N_{5}O_{2} with a molecular weight of approximately 353.39 g/mol. The presence of the nitro group significantly influences its biological activity by participating in various biochemical interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of 3,3-Diphenylpropylamine : Achieved through Friedel-Crafts alkylation followed by catalytic hydrogenation.
  • Nitration of Pyrimidine : The pyrimidine ring is nitrated at the 5-position using nitrating agents like nitric acid.
  • Coupling Reaction : The 3,3-diphenylpropylamine is coupled with the nitrated pyrimidine derivative under controlled conditions.

This multi-step synthesis highlights the complexity and specificity required to produce this compound.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Nitro-containing compounds are known for their efficacy against various microorganisms due to their ability to generate toxic intermediates upon reduction. These intermediates can bind to DNA and induce cell death through mechanisms similar to those observed in established antimicrobial agents like metronidazole .

Anti-inflammatory Effects

Research indicates that compounds with nitro groups can exhibit anti-inflammatory properties. The mechanism often involves modulation of inflammatory pathways through inhibition of key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) . this compound may act as a lead compound for developing new anti-inflammatory drugs due to its structural characteristics.

Antitumor Potential

Nitro derivatives have also been explored for their antitumor activity. The hypoxia-activated prodrug concept leverages the unique metabolic environments of tumor cells, making nitro-containing compounds promising candidates for targeted cancer therapies . Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving DNA damage and apoptosis induction.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Reduction of Nitro Group : The nitro group can be enzymatically reduced to form reactive intermediates that interact with cellular macromolecules.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial resistance and inflammation through competitive or non-competitive inhibition.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar nitro-pyrimidines:

StudyFindings
Demonstrated antimicrobial activity against drug-resistant strains
Showed anti-inflammatory effects via COX-2 inhibition
Suggested potential antitumor activity through hypoxia-targeted mechanisms

These findings underscore the therapeutic potential of this compound as a multi-target drug candidate in medicinal chemistry.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and nitro-group activation. For example, pyrimidine derivatives with analogous structures are synthesized via sequential amination under controlled temperatures (60–80°C) using polar aprotic solvents like DMF or DMSO. Catalysts such as K₂CO₃ or triethylamine are employed to enhance reaction efficiency . Purification often involves column chromatography or recrystallization, monitored by TLC and confirmed via 1^1H/13^13C NMR .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Spectroscopic techniques are critical:

  • 1^1H NMR : Identifies aromatic protons (δ 7.2–8.2 ppm) and amine NH signals (δ 9.5–9.7 ppm, broad singlet).
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ peaks with <2 ppm error) .
  • IR Spectroscopy : Confirms nitro-group stretching vibrations (~1520 cm1^{-1}) and amine N-H bonds (~3350 cm1^{-1}) .

Q. What are the key physicochemical properties influencing experimental design?

  • Answer : Critical properties include:

PropertyValueRelevance
LogP~2.8–3.5Predicts lipid solubility and membrane permeability
Polar Surface Area~110–120 ŲImpacts bioavailability and blood-brain barrier penetration
Melting Point170–200°CGuides solvent selection for dissolution

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity and biological activity?

  • Methodological Answer : The nitro group enhances electrophilicity, enabling nucleophilic attack at the pyrimidine C2/C4 positions. This reactivity is leveraged in designing prodrugs or covalent kinase inhibitors. Computational studies (e.g., DFT) reveal nitro-group electron-withdrawing effects stabilize transition states in SNAr reactions . In biological systems, nitro reduction generates reactive intermediates that disrupt redox balance in cancer cells .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Answer : Contradictions often arise from structural analogues. For example:

SubstituentActivity (IC₅₀, μM)Notes
Piperazine ()0.8–1.2 (Anticancer)Enhanced solubility vs. diphenylpropyl analogues
Phenyl ( )>10 (Inactive)Steric hindrance limits target binding
Systematic SAR studies and standardized assays (e.g., MTT across MCF-7, A549 cell lines) reduce variability .

Q. What in silico methods predict target interactions for this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to kinases (e.g., EGFR, VEGFR). Key steps:

Prepare protein structure (PDB ID: 1M17) by removing water and adding hydrogens.

Define binding pockets using GRID-based pharmacophore mapping.

Validate predictions with SPR or ITC binding assays .

Q. How can bioavailability challenges be addressed in preclinical studies?

  • Answer :

  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce ester moieties at the amine group, cleaved by serum esterases .
  • PK/PD Modeling : Monitor plasma half-life (t₁/₂) and AUC in rodent models to optimize dosing .

Q. What mechanistic insights explain its anticancer activity?

  • Answer : The compound induces apoptosis via dual mechanisms:

Kinase Inhibition : Competes with ATP in binding pockets (e.g., IC₅₀ = 0.9 μM for Aurora kinase) .

ROS Generation : Nitro reduction generates superoxide radicals, triggering mitochondrial dysfunction .

Q. Data Contradiction Analysis

Q. Why do some analogues show divergent activities despite structural similarity?

  • Answer : Subtle changes (e.g., diphenylpropyl vs. benzyl groups) alter steric bulk and electronic profiles. For instance:

  • Diphenylpropyl : Enhances hydrophobic interactions with kinase pockets (ΔG = -9.2 kcal/mol).
  • Benzyl : Reduced activity due to unfavorable π-π stacking (ΔG = -6.5 kcal/mol) .

Q. How reliable are in vitro models for predicting in vivo efficacy?

  • Answer : Discrepancies arise from tumor microenvironment factors (e.g., hypoxia, pH). Validate using:
  • 3D Spheroid Models : Mimic tumor stroma interactions.
  • PDX Models : Retain patient tumor heterogeneity .

属性

IUPAC Name

4-N-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c20-18-17(24(25)26)19(23-13-22-18)21-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,13,16H,11-12H2,(H3,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQVOJTWWXYVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC2=NC=NC(=C2[N+](=O)[O-])N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。